molecular formula C14H11N3O3S B12217280 3-methoxy-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide

3-methoxy-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide

Cat. No.: B12217280
M. Wt: 301.32 g/mol
InChI Key: WKXFKNGPMNAKOV-UHFFFAOYSA-N
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Description

3-methoxy-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide is a complex organic compound that features a benzamide core substituted with a methoxy group and a thiophene ring linked through an oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the oxadiazole ring through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The thiophene ring can be introduced via a coupling reaction, such as Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve the use of continuous flow reactors for better control over reaction conditions and the use of automated systems for reagent addition and product isolation.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can be reduced under catalytic hydrogenation conditions to form corresponding amines.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, such as using strong bases or nucleophiles like thiols or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Strong bases like sodium hydride, nucleophiles like thiols or amines.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Thiol or amine-substituted derivatives.

Scientific Research Applications

3-methoxy-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methoxy-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, or covalent bonding. The oxadiazole ring can act as a bioisostere for amides or esters, enhancing the compound’s stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methoxy-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide is unique due to its combination of a methoxy-substituted benzamide core with a thiophene ring linked through an oxadiazole moiety. This unique structure imparts specific electronic and steric properties that can be exploited in various applications, making it a valuable compound for further research and development .

Properties

Molecular Formula

C14H11N3O3S

Molecular Weight

301.32 g/mol

IUPAC Name

3-methoxy-N-(4-thiophen-2-yl-1,2,5-oxadiazol-3-yl)benzamide

InChI

InChI=1S/C14H11N3O3S/c1-19-10-5-2-4-9(8-10)14(18)15-13-12(16-20-17-13)11-6-3-7-21-11/h2-8H,1H3,(H,15,17,18)

InChI Key

WKXFKNGPMNAKOV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=NON=C2C3=CC=CS3

Origin of Product

United States

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